

Crystallographic Comparison of N-Allyl-4-methylbenzenesulfonamide Derivatives

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Compound of Interest

Compound Name: *N,N-diallyl-4-methylbenzenesulfonamide*

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A detailed analysis of the solid-state structures of N-allyl- and N-allyl-N-benzyl-4-methylbenzenesulfonamide, offering insights for researchers in crystallography and drug development.

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for two derivatives of 4-methylbenzenesulfonamide: N-allyl-4-methylbenzenesulfonamide and N-allyl-N-benzyl-4-methylbenzenesulfonamide. While crystallographic data for the parent **N,N-diallyl-4-methylbenzenesulfonamide** was not readily available in the reviewed literature, this comparison of closely related structures offers valuable insights into the conformational properties and packing arrangements within this class of compounds. The data presented here can aid researchers in understanding structure-property relationships and in the design of novel sulfonamide-based compounds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	N-allyl-4-methylbenzenesulfonamide	N-allyl-N-benzyl-4-methylbenzenesulfonamide ^{[1][2]}
Formula	C ₁₀ H ₁₃ NO ₂ S	C ₁₇ H ₁₉ NO ₂ S
Crystal System	Triclinic	Orthorhombic
Space Group	P-1	Pna2 ₁
a (Å)	7.5538	18.6919 (18)
b (Å)	8.2591	10.5612 (10)
c (Å)	9.7145	8.1065 (8)
α (°)	85.9415	90
β (°)	72.9167	90
γ (°)	67.6989	90
Volume (Å ³)	535.5	1600.3 (3)
Z	2	4
Calculated Density (g/cm ³)	Not specified	1.251
Temperature (K)	Not specified	173.15
R-factor	0.0653	0.0428

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of N-allyl-4-methylbenzenesulfonamide derivatives, based on established methodologies.^{[1][3][4]}

Synthesis of N-allyl-4-methylbenzenesulfonamide

This synthesis is typically achieved through a nucleophilic substitution reaction.

- **Reaction Setup:** p-Toluenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
- **Addition of Amine:** Allylamine is added dropwise to the stirred solution of p-toluenesulfonyl chloride.
- **Base Addition:** An aqueous solution of a base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture to neutralize the HCl formed during the reaction.
[2]
- **Reaction Monitoring:** The reaction is stirred at room temperature for a specified period, typically 24 hours, and monitored by thin-layer chromatography (TLC).
- **Workup:** The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

This derivative is synthesized by the benzylation of N-allyl-4-methylbenzenesulfonamide.[1][2]

- **Reaction Setup:** N-allyl-4-methylbenzenesulfonamide is dissolved in THF.
- **Addition of Benzylating Agent:** Benzyl bromide is added dropwise to the solution.[1]
- **Base Addition:** A solution of sodium hydroxide is then added dropwise.[1]
- **Reaction:** The mixture is stirred at room temperature for 24 hours.[1]
- **Workup and Purification:** The workup and purification steps are similar to those for the N-allyl derivative.

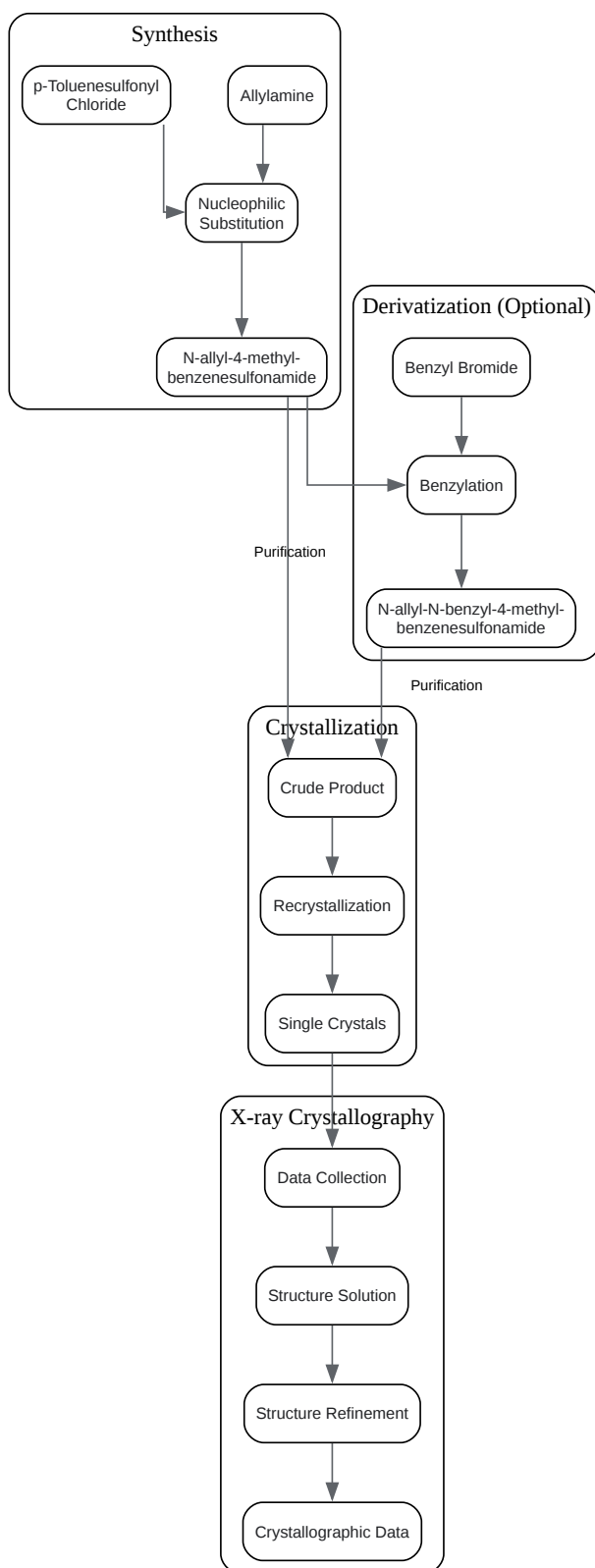
Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

- **Crystal Selection:** A suitable single crystal of the compound is selected and mounted on the diffractometer.
- **Data Collection:** The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a radiation source such as MoK α .^[1]^[2]
- **Data Processing:** The collected diffraction data is processed, which includes integration of the reflection intensities and corrections for absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the sulfonamide derivatives to their crystallographic analysis.



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Caption: General workflow for the synthesis and crystallographic analysis of sulfonamides.

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